molecular formula C8H8BrNO B8097404 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one

货号: B8097404
分子量: 214.06 g/mol
InChI 键: XXQZKSNBIVQNIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one (CAS 2703697-02-1) is a brominated pyridine derivative with a molecular formula of C₈H₈BrNO and a molecular weight of 214.07 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 4, and an acetyl group (ethanone) at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the acetyl group allows for nucleophilic additions or condensations, such as hydrazide formation .

属性

IUPAC Name

1-(6-bromo-4-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQZKSNBIVQNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one can be synthesized through various methods. One common approach involves the bromination of 4-methylpyridine followed by acetylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The acetylation step can be carried out using acetic anhydride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one often involve large-scale bromination and acetylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C8H8BrNOC_8H_8BrNO and a molecular weight of approximately 214.06 g/mol. Its structure includes a brominated pyridine ring, which contributes to its reactivity and potential biological activity .

Medicinal Chemistry

1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one has been investigated as a potential pharmacological agent. Its structural features allow it to act as a building block in the synthesis of various biologically active compounds. For instance, it has been used in the development of inhibitors targeting specific proteins involved in cancer progression, such as B-cell lymphoma 6 (BCL6) .

Case Study: BCL6 Inhibition

In a study focused on BCL6, researchers optimized compounds derived from 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one to enhance their potency as inhibitors. The optimized compounds demonstrated significant antiproliferative activity against diffuse large B-cell lymphoma (DLBCL) cells, highlighting the compound's potential in cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
  • Functionalization : The bromine atom allows for further functionalization, enabling the introduction of diverse substituents that can modify the compound's properties and biological activity .

Data Table: Synthesis and Reactivity

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingForms biaryl compounds from aryl halides
FunctionalizationIntroduction of functional groups via nucleophilic substitution
Optimization StudiesEnhancements for BCL6 inhibition

Chemical Probes

The compound is also being explored as a chemical probe for studying biological systems. Its ability to selectively inhibit specific targets makes it valuable for probing cellular pathways and understanding disease mechanisms.

Case Study: Target Engagement

In vivo studies have shown that derivatives of 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one can maintain effective concentrations over time, allowing researchers to assess their effects on target proteins within living organisms . This capability is crucial for validating therapeutic hypotheses in preclinical models.

作用机制

The mechanism of action of 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity .

相似化合物的比较

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Molecular Formula Substituents (Position) Key Features Reference
1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one C₈H₈BrNO Br (6), CH₃ (4), COCH₃ (3) Bromine enhances cross-coupling reactivity; methyl and acetyl enable regioselective modifications.
1-(4-Bromo-6-methylpyridin-2-yl)ethan-1-one C₈H₈BrNO Br (4), CH₃ (6), COCH₃ (2) Substituent positions alter electronic effects; reduced steric hindrance at position 2.
2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one C₇H₅BrClNO Br (CH₂), Cl (6), COCH₃ (3) Chlorine at position 6 increases electron-withdrawing effects; used in fungicidal synthesis.
1-(Pyridin-3-yl)ethan-1-one C₇H₇NO COCH₃ (3) Lacks halogen substituents; lower molecular weight and reactivity.
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one C₁₄H₁₂ClNO ClPh (6), CH₃ (2), COCH₃ (3) Bulky 4-chlorophenyl group increases lipophilicity; pharmaceutical applications.

Key Observations:

Substituent Position :

  • Bromine at position 6 (target compound) versus position 4 () alters electronic effects. Bromine at position 6 directs electrophilic substitution to position 2 or 4, while methyl at position 4 provides steric hindrance .
  • The acetyl group at position 3 (target compound) is meta-directing, influencing subsequent reactions on the pyridine ring.

Electronic Effects :

  • Bromine (electron-withdrawing) and methyl (electron-donating) create a polarized electronic environment, enhancing reactivity in cross-coupling reactions .
  • Chlorine in 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one () further increases electron deficiency, favoring nucleophilic aromatic substitution.

Functional Group Diversity :

  • Heteroaromatic substituents (e.g., thiophene in ) increase π-conjugation, whereas phenyl groups () enhance hydrophobic interactions in drug design.

生物活性

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one is a compound that has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The presence of the bromine atom and the methyl group on the pyridine ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of pyridine derivatives, including 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one. Research indicates that compounds with halogen substitutions often exhibit enhanced antibacterial activity.

Case Study: Antibacterial Efficacy

A study evaluating various pyridine derivatives found that 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.030

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, research has highlighted the potential anticancer properties of 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell growth and survival. For instance, it is hypothesized that it interacts with kinases involved in tumor progression, thereby inhibiting cancer cell growth .

Pharmacological Applications

The pharmacological potential of 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one extends beyond antimicrobial and anticancer activities. It is being investigated for various therapeutic applications, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence indicating that pyridine derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(6-Bromo-4-methylpyridin-3-YL)ethan-1-one, it is essential to compare it with similar compounds:

Compound Structure Key Activity
1-(6-Chloro-4-methylpyridin-3-YL)ethan-1-oneChloro StructureModerate antibacterial activity
1-(6-Bromo-4-tert-butylpyridin-2-YL)ethanoneTert-butyl StructureHigh anticancer activity
1-(6-Methylpyridin-3-YL)ethanoneMethyl StructureLow antibacterial activity

This table illustrates how variations in substituents can alter biological activity significantly.

常见问题

Q. What are the standard synthetic routes for preparing 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: A common approach involves bromination of substituted acetophenone precursors. For example, bromine (1.0 equiv) in diethyl ether (Et₂O) is added to a substituted acetophenone derivative at 0°C, followed by stirring at room temperature. The reaction is quenched with saturated NaHCO₃, extracted, dried, and crystallized (e.g., from ethanol) to yield pure brominated ethanones . Key Considerations:

  • Temperature Control: Maintaining 0°C during bromine addition prevents over-bromination.
  • Solvent Choice: Et₂O minimizes side reactions due to its low polarity.
  • Workup: Quenching with NaHCO₃ neutralizes excess HBr, improving yield.

Q. What spectroscopic techniques are most effective for characterizing 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one, and how are data interpreted?

Methodological Answer:

  • 1H NMR ^1\text{H NMR}: Identifies protons adjacent to electron-withdrawing groups (e.g., CH₃ at δ 2.5 ppm, CH₂Br at δ 4.3–4.8 ppm). Aromatic protons in pyridine rings appear as doublets (δ 7.1–7.3 ppm) .
  • X-ray Crystallography: SHELX software refines crystal structures, confirming substituent positions and bond angles .

Example Workflow:

Dissolve 10 mg in CDCl₃.

Collect 1H NMR^1\text{H NMR} at 400 MHz.

Compare peaks to analogous compounds (e.g., δ 4.79 for CH₂Br in 2-bromo-1-(3,5-dimethoxyphenyl)ethanone) .

Q. How does the bromine substituent influence the compound’s stability under varying storage conditions?

Methodological Answer: Bromine increases electrophilicity, making the compound prone to hydrolysis.

  • Storage: Store at 0–6°C in airtight, amber vials to prevent light-induced degradation .
  • Stability Testing: Monitor via HPLC over 6 months; degradation products (e.g., de-brominated ketones) indicate instability.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for functionalizing 1-(6-Bromo-4-methylpyridin-3-yl)ethan-1-one?

Methodological Answer: Density Functional Theory (DFT) calculates transition states and intermediates. For example:

Optimize geometry of the bromo-ethanone and nucleophile (e.g., NaN₃) using B3LYP/6-31G(d).

Analyze electron density maps to identify reactive sites (e.g., α-carbon adjacent to Br).

Compare activation energies for SN₂ vs. elimination pathways .

Case Study:
DFT revealed that Ru-catalyzed reactions proceed via a six-membered transition state, favoring α-substitution over β-elimination .

Q. What strategies resolve contradictions in crystallographic data for brominated ethanone derivatives?

Methodological Answer:

  • Redundancy Check: Collect data from multiple crystals to rule out twinning.
  • Software Refinement: Use SHELXL to adjust thermal parameters and occupancy rates. For example, disordered Br atoms in a pyridine ring were resolved by partitioning occupancy over two sites .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

  • Functionalization: Introduce substituents (e.g., -OCH₃, -CF₃) at the 4-methyl position to modulate lipophilicity.
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization.
  • SAR Trends: Bulkier groups (e.g., 4-(trifluoromethyl)phenyl) enhance binding affinity by 30% compared to unsubstituted analogs .

Example Derivatives:

DerivativeBioactivity (IC₅₀)Key Modification
4-Methoxy analog12 µMIncreased solubility
4-CF₃ analog8.5 µMEnhanced hydrophobicity

Q. What experimental and computational approaches validate reaction mechanisms for nucleophilic substitution at the α-carbon?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates with varying nucleophile concentrations (e.g., NaN₃ in EtOH). A linear plot of ln(k) vs. [Nu] confirms SN₂ mechanism.
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled H₂O to track hydrolysis pathways.
  • Computational Validation: Compare DFT-predicted intermediates with LC-MS data .

Q. How do solvent polarity and catalyst choice affect regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

  • Polar Solvents (DMF): Stabilize charged intermediates, favoring Suzuki-Miyaura coupling at the Br site.
  • Nonpolar Solvents (Toluene): Promote Heck reactions at the ketone group.
  • Catalyst Screening: Pd(PPh₃)₄ yields 75% cross-coupled product vs. 40% with Pd(OAc)₂ .

Q. What analytical techniques troubleshoot low yields in multi-step syntheses of pyridine-based ethanones?

Methodological Answer:

  • In-Situ Monitoring: Use ReactIR to detect intermediates (e.g., enolates at 1650 cm⁻¹).
  • Byproduct Analysis: LC-MS identifies dimers or over-oxidized species.
  • Yield Optimization: Replace Et₂O with THF to enhance solubility of brominated intermediates .

Q. How can crystallographic data inform the design of co-crystals for improved bioavailability?

Methodological Answer:

  • Co-former Selection: Carboxylic acids (e.g., succinic acid) form hydrogen bonds with the ketone group.
  • SHELXL Analysis: Refinement reveals bond distances (<2.8 Å) suitable for co-crystal formation.
  • Dissolution Testing: Co-crystals with vanillin show 2x faster dissolution in simulated gastric fluid .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。